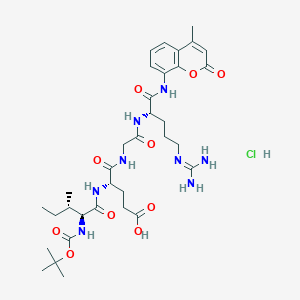
N-Acetyl-D-Allosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy-D-allose is a derivative of D-allose, a rare sugar. It is characterized by the presence of an acetamido group at the second carbon and the absence of a hydroxyl group at the same position. This compound is part of the amino sugar family, which are sugars that contain an amine group in place of a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-D-allose typically involves the conversion of D-ribose through a series of chemical reactions. One common method includes the use of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which is treated with methanolic ammonia to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then converted via the Nef reaction to produce 2-acetamido-2-deoxy-D-allose .
Industrial Production Methods
Industrial production methods for 2-acetamido-2-deoxy-D-allose are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale carbohydrate synthesis, including the use of protective groups and selective deprotection, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-deoxy-D-allose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as 2-amino-2-deoxy-D-allose.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of 2-acetamido-2-deoxy-D-allose, such as 2-amino-2-deoxy-D-allose and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-D-allose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral activity.
Wirkmechanismus
The mechanism of action of 2-acetamido-2-deoxy-D-allose involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of gibberellin, a plant hormone, thereby affecting plant growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Amino-2-deoxy-D-allose: Lacks the acetamido group, making it more reactive in certain chemical reactions.
2-Acetamido-2-deoxy-D-altrose: Another epimer of 2-acetamido-2-deoxy-D-allose, differing in the configuration at one or more chiral centers.
Uniqueness
2-Acetamido-2-deoxy-D-allose is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized research applications where these properties are required.
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-[(3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8?/m1/s1 |
InChI-Schlüssel |
OVRNDRQMDRJTHS-IYWGXSQHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](OC1O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)



![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)





![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
